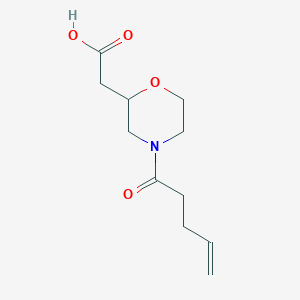![molecular formula C15H20N2O4 B7579804 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid, also known as DMBAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMBAA is a derivative of the amino acid glycine and is synthesized through a multi-step process.
科学的研究の応用
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
作用機序
The mechanism of action of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
実験室実験の利点と制限
One advantage of using 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, which makes it a safe compound to work with in the lab. However, one limitation of using 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid, which could lead to the development of more targeted therapies. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques. Overall, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid is a promising compound that has the potential to be used in a variety of therapeutic applications.
合成法
The synthesis of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid involves several steps, starting with the reaction of 3-dimethylaminobenzoyl chloride with morpholine in the presence of a base. This reaction yields 4-[3-(dimethylamino)benzoyl]morpholine, which is then reacted with chloroacetic acid to form 2-[4-[3-(dimethylamino)benzoyl]morpholin-2-yl]acetic acid. The final product is purified through recrystallization and characterized using various analytical techniques.
特性
IUPAC Name |
2-[4-[3-(dimethylamino)benzoyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(2)12-5-3-4-11(8-12)15(20)17-6-7-21-13(10-17)9-14(18)19/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBWGDETRCVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579725.png)
![2-[[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579727.png)
![2-[4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579735.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579762.png)
![2-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579766.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)